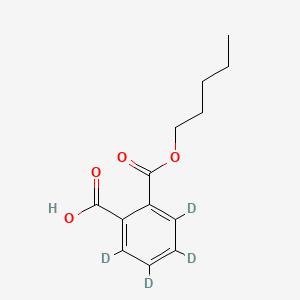

Mono-N-pentyl phthalate-3,4,5,6-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H16O4 |

|---|---|

Poids moléculaire |

240.29 g/mol |

Nom IUPAC |

2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |

Clé InChI |

FPGPRAKRYDSZAW-YBNXMSKUSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H] |

SMILES canonique |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-N-pentyl phthalate-3,4,5,6-D4 (M-n-PP-D4) is the deuterium-labeled form of Mono-N-pentyl phthalate (B1215562) (M-n-PP). Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Consequently, they are common environmental contaminants, leading to human exposure.[2] Concerns over the potential endocrine-disrupting effects of certain phthalates have led to regulatory monitoring of their levels in various products.[2]

M-n-PP is a metabolite of the plasticizer di-n-pentyl phthalate (DnPP).[3][4] The deuterated analog, M-n-PP-D4, serves as an invaluable internal standard for the accurate quantification of M-n-PP in biological and environmental samples using isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6] Its use is critical for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[2][5]

Chemical and Physical Properties

The properties of this compound are primarily referenced through its non-deuterated counterpart, Mono-N-pentyl phthalate.

Table 1: Chemical Identifiers

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | Monopentyl Phthalate-d4, 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid[7] |

| CAS Number | 1794756-28-7[7][8] |

| Unlabeled CAS Number | 24539-56-8[7] |

Table 2: Physical and Chemical Properties of Mono-N-pentyl phthalate (Unlabeled)

| Property | Value | Source |

| Molecular Formula | C13H16O4 | [9] |

| Molecular Weight | 236.26 g/mol | [9] |

| Monoisotopic Mass | 236.10485899 Da | [9] |

| XLogP3 | 3.7 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| Rotatable Bond Count | 6 | [9] |

| Exact Mass | 236.10485899 g/mol | [9] |

| Topological Polar Surface Area | 63.6 Ų | [9] |

| Heavy Atom Count | 17 | [9] |

| Complexity | 262 | [9] |

Commercial Availability

This compound is commercially available from various chemical suppliers, typically as a solution.

Table 3: Typical Commercial Preparations

| Supplier | Concentration | Solvent | Part Number Example |

| Chiron | 1000 µg/mL | Methanol | 12353.13-K-ME[8] |

| LGC Standards | Not specified | Not specified | CDN-D-7580 |

| AccuStandard | 100 µg/mL | Acetonitrile | ALR-177S-CN[1] |

Metabolism

Mono-n-pentyl phthalate is a primary metabolite of di-n-pentyl phthalate (DnPP). The metabolic pathway involves an initial hydrolysis of the diester to the monoester, followed by further oxidation of the pentyl side chain.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Mono-N-pentyl phthalate in various matrices. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

General Workflow for Sample Analysis

References

- 1. accustandard.com [accustandard.com]

- 2. benchchem.com [benchchem.com]

- 3. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - Mono-n-pentyl phthalate (MnPP) (Compound) [exposome-explorer.iarc.fr]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. esslabshop.com [esslabshop.com]

- 9. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mono-N-pentyl phthalate-3,4,5,6-D4 chemical properties

An In-depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4

Introduction

This compound (MPP-d4) is the deuterium-labeled form of Mono-N-pentyl phthalate (B1215562) (MPP), which is a primary metabolite of the plasticizer Di-n-pentyl phthalate (DPP).[1] Due to the incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring, MPP-d4 serves as an ideal internal standard for the quantification of unlabeled MPP in biological and environmental samples using mass spectrometry-based techniques like GC-MS and LC-MS.[2] The stable isotope label ensures that MPP-d4 has nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet be distinguishable by its higher mass. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental contexts for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its unlabeled analog are summarized below. These properties are crucial for its application in analytical chemistry.

| Property | This compound | Mono-N-pentyl phthalate (unlabeled) |

| CAS Number | 1794756-28-7[3][4] | 24539-56-8[4][5] |

| Chemical Formula | C₁₃H₁₂D₄O₄[1][3] | C₁₃H₁₆O₄[5] |

| Molecular Weight | ~240.29 g/mol [1] | ~236.26 g/mol [5] |

| Synonyms | MPP-d4, Monoamyl Phthalate-d4, Phthalic Acid-d4 Monopentyl Ester, 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester[1] | n-Pentyl Hydrogen Phthalate, Phthalic Acid mono-n-Pentyl Ester[3], Monopentyl phthalate[5] |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid[4] | 2-pentoxycarbonylbenzoic acid[5] |

| Physical State | Solid[3] | Not specified, but related monoesters are often solids or oils. |

| InChI | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D[4] | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)[5] |

| SMILES | [2H]c1c([2H])c([2H])c(C(=O)OCCCCC)c(C(=O)O)c1[2H][4] | CCCCCOC(=O)C1=CC=CC=C1C(=O)O[5] |

Applications in Research

This compound is primarily used as an internal standard in stable isotope dilution analysis.[2] This analytical technique is the gold standard for quantifying trace amounts of substances in complex matrices. Its application is critical in:

-

Toxicology and Human Biomonitoring: To accurately measure human exposure to Di-n-pentyl phthalate (DPP) by quantifying its metabolite, MPP, in biological samples such as urine or serum.[6]

-

Environmental Science: To monitor the presence and concentration of phthalate plasticizers and their degradation products in soil, water, and air.

-

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of phthalates in animal models.[7] Deuteration can sometimes alter metabolic rates, a phenomenon known as the kinetic isotope effect, which is a consideration in drug development.[2][8]

Experimental Protocols

General Protocol for Quantification of Mono-N-pentyl Phthalate (MPP) using MPP-d4

This protocol outlines a typical workflow for using MPP-d4 as an internal standard for quantifying MPP in a biological sample (e.g., urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

A known volume of the biological sample (e.g., 1 mL of urine) is collected.

-

A precise amount of this compound solution of known concentration is spiked into the sample. This serves as the internal standard.

-

For metabolites that may be conjugated (e.g., glucuronidated), an enzymatic deconjugation step (e.g., using β-glucuronidase) is often performed.[9]

-

-

Extraction:

-

The analyte (MPP) and the internal standard (MPP-d4) are extracted from the sample matrix. Solid-Phase Extraction (SPE) is a common method for this purpose.

-

The extract is then evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) compatible with the LC system.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

The analytes are separated on a C18 column or similar, using a gradient elution program with mobile phases such as water and acetonitrile/methanol, often with an acid additive like formic acid to improve peak shape.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

The instrument is set to monitor specific precursor-to-product ion transitions for both MPP and MPP-d4 using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards containing known concentrations of unlabeled MPP and a constant concentration of MPP-d4.

-

The ratio of the peak area of the analyte (MPP) to the peak area of the internal standard (MPP-d4) is plotted against the concentration of the analyte.

-

The concentration of MPP in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Caption: Workflow for MPP quantification using MPP-d4.

Metabolic Pathways

Mono-N-pentyl phthalate (MPP) is not typically ingested directly but is formed in the body through the metabolism of its parent diester, Di-n-pentyl phthalate (DPP). Phthalate metabolism generally occurs in two phases.

-

Phase I Metabolism: The parent phthalate diester (DPP) is hydrolyzed by non-specific lipases and esterases, primarily in the gastrointestinal tract and other tissues, to form its monoester metabolite, MPP.[9][10][11]

-

Phase II Metabolism: The monoester can then undergo further oxidative metabolism to form more hydrophilic compounds, or it can be conjugated, for example with glucuronic acid, to facilitate excretion.[9][11] Studies in rats have identified several oxidative metabolites of MPP, including mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP).[6]

Caption: Metabolism of Di-n-pentyl phthalate (DPP).

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[3]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a laboratory fume hood.[3]

-

Storage: Store at room temperature in a dry, well-ventilated place.[3]

-

First Aid:

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet.[3]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of Deuterated Phthalate Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated phthalate (B1215562) standards, essential internal standards for accurate quantification in various analytical applications, including environmental monitoring, food safety, and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in producing high-purity deuterated phthalate standards.

Introduction to Deuterated Phthalate Standards

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their widespread use and potential endocrine-disrupting properties, the accurate monitoring of phthalate levels in various matrices is of significant concern. Deuterated phthalate standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are the gold standard for isotope dilution mass spectrometry (IDMS). Their use minimizes matrix effects and compensates for analyte losses during sample preparation and analysis, leading to highly accurate and precise quantification.

The synthesis of these standards involves the introduction of deuterium atoms into the phthalate molecule, followed by rigorous purification to ensure high chemical and isotopic purity. This guide details the common synthetic strategies and purification techniques employed in the preparation of these critical analytical reagents.

Synthesis of Deuterated Phthalate Standards

The synthesis of deuterated phthalates can be achieved through several routes, primarily involving the esterification of a deuterated precursor, either the phthalic anhydride/acid or the alcohol.

General Synthetic Approach

A common and efficient method for preparing a variety of deuterated phthalate esters involves a two-step process starting from commercially available deuterated precursors.[1] A general workflow is illustrated below:

References

Mono-N-pentyl phthalate-3,4,5,6-D4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-N-pentyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono-N-pentyl phthalate (B1215562) (MnPP). MnPP is a primary metabolite of the plasticizer di-n-pentyl phthalate (DnPP) and a key biomarker for assessing human exposure to this compound. This guide covers its chemical properties, analytical applications, metabolic pathways, and toxicological significance.

Core Compound Data

CAS Number: 1794756-28-7 Molecular Weight: 240.29 g/mol

| Property | Value |

| Chemical Formula | C₁₃H₁₂D₄O₄ |

| Synonyms | Monopentyl Phthalate-d4 |

| Isotopic Purity | Typically >98% (Lot-specific, refer to Certificate of Analysis) |

| Chemical Purity | Typically >95% (Lot-specific, refer to Certificate of Analysis) |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise measurement of MnPP in biological and environmental matrices. Its use is critical for correcting variations during sample preparation and instrumental analysis.

Experimental Protocol: Quantification of Mono-N-pentyl Phthalate in Human Urine by GC-MS

This protocol is adapted from established methods for analyzing phthalate metabolites in urine using a deuterated internal standard.

1. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge a 1 mL aliquot of urine at 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean glass tube.

-

Spike the urine sample with 50 µL of a 1 µg/mL solution of this compound in methanol (B129727).

-

Add 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and 10 µL of β-glucuronidase from E. coli.

-

Vortex briefly and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.

2. Solid-Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 3 mL of ethyl acetate.

3. Derivatization and GC-MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of pyridine (B92270) and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Conditions (Typical):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 70°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Specific m/z values for the derivatized MnPP and the deuterated internal standard.

-

Workflow for Sample Analysis

Metabolic Pathways of Di-n-pentyl Phthalate (DnPP)

Di-n-pentyl phthalate is rapidly metabolized in the body. The primary metabolic pathway involves a two-phase process. In Phase I, DnPP is hydrolyzed by esterases to its monoester, mono-n-pentyl phthalate (MnPP). Subsequently, the alkyl chain of MnPP can undergo further oxidation to form more polar metabolites, which are then, along with MnPP, conjugated with glucuronic acid in Phase II to facilitate excretion.

Toxicological Significance and Signaling Pathways

Mono-n-pentyl phthalate, like other phthalate monoesters, is considered an endocrine-disrupting chemical. Its toxicity is mediated through various mechanisms, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the induction of oxidative stress.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters are known to be ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs, particularly PPARα and PPARγ, by mono-n-pentyl phthalate can lead to downstream effects on cellular processes.

Induction of Oxidative Stress

Exposure to phthalates can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA.

Summary

This compound is an indispensable tool for the accurate assessment of human exposure to di-n-pentyl phthalate. Understanding its application in robust analytical methods, alongside the metabolic and toxicological pathways of its non-deuterated analogue, is essential for researchers in environmental health, toxicology, and drug development. The methodologies and pathway diagrams provided in this guide offer a foundational resource for professionals in these fields.

Commercial Suppliers and Technical Guide for Mono-N-pentyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mono-N-pentyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of Mono-N-pentyl phthalate (B1215562) (MPP) in biological and environmental matrices. MPP is a primary metabolite of the plasticizer Di-n-pentyl phthalate (DPP), and monitoring its levels is essential for assessing human exposure and understanding its toxicological implications. This document outlines commercial sources, technical specifications, and detailed analytical methodologies for the use of this stable isotope-labeled compound.

Commercial Availability

This compound (CAS No. 1794756-28-7) is available from several reputable suppliers of analytical reference materials and stable isotopes. The following table summarizes key information from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | This compound | 1794756-28-7 | Available as a neat solid.[1] |

| Simson Pharma Limited | Monopentyl Phthalate-D4 | 1794756-28-7 | Offered with a Certificate of Analysis. Available via custom synthesis.[2] |

| Gentaur | Mono-n-pentyl phthalate-3, 4, 5, 6-d4 | 1794756-28-7 | Distributed in the UK, US, and Europe. |

| MedChemExpress | This compound | 1794756-28-7 | Marketed as a deuterium-labeled internal standard for quantitative analysis.[3] |

| ESSLAB (distributor for Chiron) | This compound | 1794756-28-7 | Available as a solution in methanol (B129727).[4] |

Technical Data

Accurate quantification of MPP relies on the high purity and isotopic enrichment of the deuterated internal standard. The following table presents key quantitative data for this compound.

| Parameter | Value | Supplier/Source |

| CAS Number | 1794756-28-7 | LGC Standards, Simson Pharma Limited, Gentaur, MedChemExpress, ESSLAB |

| Molecular Formula | C₁₃H₁₂D₄O₄ | LGC Standards |

| Molecular Weight | 240.29 g/mol | LGC Standards |

| Chemical Purity | >98% | LGC Standards |

| Isotopic Enrichment | 99 atom % D | LGC Standards |

| Format | Neat Solid or Solution (1000 µg/mL in methanol) | LGC Standards, ESSLAB |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the quantification of MPP in biological samples, most commonly urine. The following is a detailed, generalized protocol derived from established methodologies for the analysis of phthalate metabolites.

Quantification of Mono-N-pentyl Phthalate in Human Urine using HPLC-MS/MS

This protocol is based on methods developed by the Centers for Disease Control and Prevention (CDC) for biomonitoring of phthalate metabolites.

1. Sample Preparation and Enzymatic Hydrolysis:

-

Aliquots of 100-200 µL of human urine are transferred to clean polypropylene (B1209903) tubes.

-

An internal standard spiking solution containing a known concentration of this compound is added to each sample.

-

To deconjugate the glucuronidated metabolites, a β-glucuronidase enzyme solution in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) is added.

-

The samples are incubated at 37°C for a minimum of 2 hours.

2. Solid-Phase Extraction (SPE):

-

The hydrolyzed samples are acidified with acetic acid.

-

Automated or manual solid-phase extraction is performed using a suitable SPE cartridge (e.g., C18).

-

The cartridges are conditioned with methanol and water.

-

The samples are loaded onto the cartridges.

-

The cartridges are washed with a water/methanol mixture to remove interferences.

-

The analytes are eluted with a suitable solvent, such as acetonitrile (B52724) or methanol.

3. HPLC-MS/MS Analysis:

-

The eluates are evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

-

An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% acetic acid in water

-

Mobile Phase B: 0.1% acetic acid in acetonitrile

-

-

The mass spectrometer is operated in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MPP and the deuterated internal standard.

4. Quantification:

-

The concentration of MPP in the original urine sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.

Experimental Workflow Diagram

References

- 1. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of MNP-d4 (1-Methyl-4-nitrosopiperazine-d4)

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the quality assessment of MNP-d4 (1-Methyl-4-nitrosopiperazine-d4). MNP-d4 serves as a critical isotopically labeled internal standard for the accurate quantification of the potentially genotoxic impurity, 1-Methyl-4-nitrosopiperazine (MNP), in pharmaceutical products, notably in the antibiotic Rifampicin.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who rely on the precise and accurate use of internal standards for sensitive analytical assays.

The reliability of quantitative analytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamentally dependent on the well-characterized purity and isotopic enrichment of the internal standard. This guide outlines the core components of a typical Certificate of Analysis for MNP-d4 and details the experimental protocols for its comprehensive purity assessment.

Representative Certificate of Analysis

A Certificate of Analysis (COA) for a deuterated standard like MNP-d4 provides critical quality control data for a specific batch. While a specific COA for MNP-d4 was not publicly available, this section synthesizes the essential parameters based on industry standards for isotopically labeled compounds.

Table 1: Representative Certificate of Analysis for MNP-d4

| Parameter | Specification | Representative Result | Method of Determination |

| Identity | |||

| Compound Name | 1-Methyl-4-nitrosopiperazine-d4 | Confirmed | Mass Spectrometry, NMR |

| Chemical Formula | C₅H₇D₄N₃O | C₅H₇D₄N₃O | - |

| Molecular Weight | 134.18 g/mol | 134.18 g/mol | Mass Spectrometry |

| Purity | |||

| Chemical Purity | ≥ 98% | 99.5% | HPLC-UV |

| Isotopic Enrichment | |||

| Deuterium (B1214612) Incorporation | ≥ 98 atom % D | 99.2 atom % D | Mass Spectrometry |

| Isotopic Distribution | High-Resolution Mass Spectrometry | ||

| d4 | > 98% | 99.2% | |

| d3 | < 2% | 0.6% | |

| d2 | < 0.5% | 0.1% | |

| d1 | < 0.1% | Not Detected | |

| d0 (unlabeled) | < 0.1% | Not Detected | |

| Physical Properties | |||

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

Experimental Protocols

The assessment of MNP-d4 purity involves orthogonal analytical techniques to ensure both chemical and isotopic integrity. High-Performance Liquid Chromatography (HPLC) is employed for determining chemical purity, while Mass Spectrometry (MS) is the definitive technique for assessing isotopic enrichment.

2.1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of MNP-d4 by separating it from any non-deuterated or other chemical impurities.

Objective: To quantify the purity of the MNP-d4 compound relative to any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

-

High-purity Methanol (B129727) (HPLC grade).

-

High-purity water (e.g., Milli-Q).

-

Ammonium formate (B1220265).

-

Ammonia (B1221849) water.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of MNP-d4 in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonia water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution: A suitable gradient to ensure the separation of MNP-d4 from potential impurities.

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Injection Volume: 5 µL.[1]

-

Detection: UV at an appropriate wavelength.

-

-

Analysis:

-

Inject a solvent blank to establish the baseline.

-

Inject the prepared MNP-d4 solution.

-

If available, inject a solution of non-deuterated MNP to determine its retention time for comparison.

-

-

Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the chemical purity using the area percent method, where the purity is the percentage of the main MNP-d4 peak area relative to the total area of all peaks.

2.2. Isotopic Purity and Enrichment Assessment by Mass Spectrometry (MS)

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the isotopic enrichment of MNP-d4.[3]

Objective: To determine the relative abundance of the d4-isotopologue compared to other isotopologues (d0, d1, d2, d3, etc.) and confirm the extent of deuterium incorporation.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

Procedure:

-

Sample Preparation: Prepare a dilute solution of MNP-d4 (e.g., 1 µg/mL) in a solvent compatible with the LC-MS system, such as a mixture of methanol and water.

-

LC-MS/MS Parameters:

-

The chromatographic conditions can be similar to those used for the HPLC purity assessment to separate the analyte of interest from any potential interferences before it enters the mass spectrometer.

-

Ion Source: Electrospray ionization (ESI).[2]

-

Scan Mode: Full scan mode over a mass range that includes the molecular ion cluster of MNP-d4 (e.g., m/z 125-140).

-

Resolution: High resolution (e.g., > 60,000 FWHM) to resolve the different isotopologues.

-

Multiple Reaction Monitoring (MRM) for Quantification: For use as an internal standard, specific precursor-to-product ion transitions are monitored. For MNP-d4, a common transition is 134.2 -> 104.1.[1]

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum corresponding to the chromatographic peak of MNP-d4.

-

Identify the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic enrichment (Deuterium Incorporation) is calculated based on the relative intensities of the deuterated and non-deuterated species.

-

Visualizations

Diagram 1: Experimental Workflow for MNP-d4 Chemical Purity Assessment by HPLC

Caption: Workflow for determining chemical purity using HPLC.

Diagram 2: Experimental Workflow for MNP-d4 Isotopic Purity Assessment by LC-MS

Caption: Workflow for MNP-d4 isotopic purity assessment.

Diagram 3: Logical Relationship in Quantitative Analysis using MNP-d4

Caption: Use of MNP-d4 as an internal standard for MNP quantification.

References

An In-depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4

This technical guide provides a comprehensive overview of the available safety and technical data for Mono-N-pentyl phthalate-3,4,5,6-D4. Given the limited direct safety data for this specific deuterated compound, this guide incorporates information from its non-deuterated analogue, Mono-n-pentyl phthalate (B1215562), and related phthalate compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound is a deuterated stable isotope of Mono-n-pentyl phthalate.[1] Stable isotope-labeled compounds are utilized in research for various applications, including metabolic studies and as internal standards in analytical testing.

Table 1: Chemical Identifiers

| Identifier | This compound | Mono-n-pentyl phthalate |

| CAS Number | 1794756-28-7[2][3] | 24539-56-8[3][4] |

| Molecular Formula | C₁₃H₁₂D₄O₄ | C₁₃H₁₆O₄[4] |

| IUPAC Name | 2-(pentoxycarbonyl)benzoic-3,4,5,6-d4 acid | 2-pentoxycarbonylbenzoic acid[4] |

| Synonyms | Monopentyl Phthalate-d4[3] | 1,2-Benzenedicarboxylic acid, monopentyl ester[4] |

Table 2: Physicochemical Properties of Mono-n-pentyl phthalate

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | PubChem[4] |

| Monoisotopic Mass | 236.10485899 Da | PubChem[4] |

| XLogP3 | 3.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 6 | PubChem[4] |

| Kovats Retention Index | 1926 (Semi-standard non-polar) | NIST Mass Spectrometry Data Center[4] |

Hazard Identification and Safety Profile

General Phthalate Hazards:

-

Toxicity: Phthalates generally exhibit low acute oral toxicity.[7] Chronic exposure to some phthalates has been associated with effects on the liver, kidneys, and testes in animal studies.[7]

-

Endocrine Disruption: Several phthalates have been identified as endocrine disruptors, with anti-androgenic effects being a key concern.[5][8]

-

Metabolism: Phthalate diesters are rapidly metabolized to their corresponding monoesters in the digestive tract.[7]

The following diagram illustrates a potential hazard communication framework for a related phthalate, which may be relevant for handling this compound in a research setting.

Caption: GHS Hazard Communication for a Phthalate Ester.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, the toxicological evaluation of phthalates generally involves a range of in vivo and in vitro studies.

General Methodologies for Phthalate Toxicity Assessment:

-

In Vivo Studies:

-

Acute Toxicity: Typically involves single-dose administration to rodents (e.g., rats, mice) via oral, dermal, or inhalation routes to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%).

-

Repeated Dose Toxicity: Subchronic (e.g., 28-day or 90-day) or chronic (e.g., 2-year) studies where animals are exposed to the test substance daily. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[7]

-

Reproductive/Developmental Toxicity: These studies, often conducted in rats, are designed to assess the effects on fertility, pregnancy, and fetal development.[8] For phthalates, there is a particular focus on anti-androgenic effects, such as changes in anogenital distance in male offspring.

-

-

In Vitro Studies:

-

Cell Culture Assays: Used to investigate specific mechanisms of toxicity. For example, Leydig cell cultures can be used to study the effects of phthalates on testosterone (B1683101) production.[8] Sertoli cell cultures can be examined for morphological changes.[8]

-

Receptor Binding Assays: To determine the interaction of the compound with nuclear receptors, such as the estrogen and androgen receptors.

-

The following workflow illustrates a general process for assessing the toxicity of a chemical substance like a phthalate.

Caption: General Workflow for Chemical Toxicity Testing.

First Aid and Handling

Based on general laboratory safety principles and information for related phthalates, the following first aid and handling measures are recommended.

Table 3: First Aid and Personal Protective Equipment

| Situation | Recommended Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9] |

| Skin Contact | Wash off with soap and plenty of water. Get medical aid if symptoms persist.[9] |

| Ingestion | Do NOT induce vomiting. Get medical attention immediately.[9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10] |

| Personal Protective Equipment | Wear appropriate protective gloves (e.g., nitrile or neoprene), clothing, and eye/face protection.[9] Use in a well-ventilated area.[9] |

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with applicable regulations.[9] Waste should be classified as hazardous and disposed of according to local and national regulations.[10]

This document is intended for informational purposes for a scientific audience and is based on currently available data for related compounds. A formal safety data sheet from the manufacturer should be consulted for definitive safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. esslabshop.com [esslabshop.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchprotocols.org [researchprotocols.org]

- 7. cpsc.gov [cpsc.gov]

- 8. edlists.org [edlists.org]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Physical Characteristics of Mono-N-pentyl phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Mono-N-pentyl phthalate-d4 (M-N-pp-d4). This deuterated analog of Mono-N-pentyl phthalate (B1215562) is a critical internal standard for analytical and research applications, particularly in mass spectrometry-based quantification of its non-deuterated counterpart. Understanding its physical properties is essential for accurate sample preparation, method development, and interpretation of experimental results.

Core Physical and Chemical Data

Precise experimental data for several physical characteristics of Mono-N-pentyl phthalate-d4 are not extensively reported in publicly available literature. However, data from various suppliers and chemical databases, supplemented with information on the non-deuterated analog, provide a solid foundation for its use.

| Property | Value | Source |

| Chemical Name | mono-n-Pentyl Phthalate-3,4,5,6-d4 | [1][2] |

| Synonyms | 2,3,4,5-Tetradeuterio-6-pentoxycarbonylbenzoic acid, 1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester | [1] |

| CAS Number | 1794756-28-7 | [1][2] |

| Molecular Formula | C₁₃H₁₂D₄O₄ | [1][3][4] |

| Molecular Weight | 240.29 g/mol | [1][3] |

| Physical State | Neat (solid) or in solution (e.g., methanol) | [1][2] |

| Purity | ≥98% Chemical Purity, 99 atom % D | [1] |

| Storage | 2-8°C Refrigerator | [4] |

| Solubility | Soluble in methanol.[2] Phthalate esters are generally soluble in organic solvents and sparingly soluble in water.[5] |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of Mono-N-pentyl phthalate-d4 are not explicitly available. However, standard laboratory procedures for compounds of this nature would be employed.

Determination of Melting Point (Capillary Method)

The melting point of a solid substance is a key indicator of its purity. The capillary method is a common and reliable technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of Mono-N-pentyl phthalate-d4 is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a reference standard like Mono-N-pentyl phthalate-d4.

References

The Unseen Benchmark: A Technical Guide to the Role of Deuterated Standards in Phthalate Exposure Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental health and toxicology, the accurate quantification of phthalate (B1215562) exposure is paramount. These ubiquitous plasticizers, linked to a range of adverse health effects, demand analytical methods of the highest precision and reliability. This in-depth technical guide illuminates the critical role of deuterated internal standards in achieving this benchmark, providing a comprehensive resource for professionals in research, clinical, and drug development settings. The use of stable isotope-labeled internal standards, particularly deuterated analogues, is the gold standard for the quantification of phthalates in complex matrices such as biological fluids, environmental samples, and pharmaceutical products.

The Imperative for Isotope Dilution

The analytical challenge in phthalate exposure studies lies not only in the often-trace concentrations of these compounds but also in the inherent variability of sample matrices.[1] Biological samples like urine and blood, as well as environmental samples, are complex mixtures that can interfere with the analytical signal, a phenomenon known as the matrix effect. Furthermore, the multi-step process of sample preparation, including extraction and cleanup, can lead to analyte loss.[2]

Deuterated standards, which are chemically identical to the target phthalates but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium, provide a powerful solution to these challenges.[3] By adding a known amount of a deuterated standard to a sample at the beginning of the analytical workflow, it acts as an internal surrogate that experiences the same physical and chemical processes as the native analyte.[2] This approach, known as isotope dilution mass spectrometry (IDMS), allows for the correction of both matrix effects and procedural losses, leading to highly accurate and precise quantification.[4] The deuterated standard and the native analyte co-elute during chromatography and are detected by a mass spectrometer, which can differentiate them based on their mass-to-charge ratio.[3] The ratio of the native analyte to the deuterated standard is then used to calculate the concentration of the analyte in the original sample.[5]

Quantitative Performance of Deuterated Standards

The use of deuterated internal standards significantly enhances the performance of analytical methods for phthalate quantification. The following tables summarize key performance metrics from various studies, demonstrating the superior linearity, recovery, and precision achieved with isotope dilution techniques.

Table 1: Performance of Deuterated Phthalate Internal Standards in GC-MS Analysis

| Internal Standard | Matrix | Analyte(s) | Average Recovery (%) | Linearity (R²) | Precision (RSD%) | Reference |

| Di-n-butyl phthalate-d4 (DBP-d4) | Various | Panel of Phthalates | 95 - 105 | > 0.99 | < 10 | |

| bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Coffee Brew | DEHP | Not specified | Not specified | Not specified | [6] |

| Diethyl phthalate-d4 (DEP-d4) | Coffee Brew | DEP | Not specified | Not specified | Not specified | [6] |

| Various deuterated standards | Wine | Various Phthalates | ~100 | Statistically equal slopes | 0.24 - 4.6 | [7] |

Table 2: Performance of Deuterated Phthalate Metabolite Standards in LC-MS/MS Analysis

| Internal Standard | Matrix | Analyte(s) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Precision (RSD%) | Recovery (%) | Reference |

| Monobutyl phthalate-d4 (MBP-d4) | Human Urine | Monobutyl phthalate (MBP) | 1.0 | > 0.99 | < 15 | 85 - 115 | [8] |

| ¹³C₄-labeled internal standards | Human Urine | 11 Phthalate Metabolites | Not specified | Not specified | Not specified | Not specified | [9] |

| Isotope-labeled internal standard mix | Human Urine | Multiple Phthalate Metabolites | Low ng/mL | Not specified | Intraday: 1.8-13.8, Interday: 2.7-14 | ~100 | [10][11] |

Experimental Protocols: A Practical Guide

The successful implementation of isotope dilution methods for phthalate analysis requires meticulous attention to experimental detail. Below are detailed protocols for the two most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: General Phthalate Analysis by GC-MS

This protocol provides a generalized workflow for the analysis of phthalates in various liquid or solid samples using a deuterated internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a pre-cleaned glass container to avoid contamination.[12]

-

For solid samples, perform a solvent extraction using a suitable solvent like hexane (B92381) or dichloromethane.[3]

-

Spike the sample with a known amount of the appropriate deuterated phthalate standard solution (e.g., 100 µL of a 1 µg/mL solution).[13]

-

-

Extraction (Liquid-Liquid Extraction - LLE):

-

GC-MS Analysis:

-

Reconstitute the dried extract in a known volume of a suitable solvent.[4]

-

Inject the concentrated extract into the GC-MS system. A splitless injection is commonly used for trace analysis.[13]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[13] Monitor characteristic ions for both the native phthalates and their deuterated standards.[13] A common fragment ion for many phthalates is m/z 149, while for their d4-labeled counterparts, it is often m/z 153.[13]

-

-

-

Quantification:

-

Quantify each phthalate by comparing the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.[3]

-

Protocol 2: Phthalate Metabolite Analysis in Urine by LC-MS/MS

This protocol is specifically designed for the quantification of phthalate metabolites in human urine, a common matrix in biomonitoring studies.[8]

Methodology:

-

Sample Preparation:

-

Take a small volume of urine (e.g., 100-200 µL) and add the isotope-labeled internal standard mix.[4][15]

-

For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required to release the free metabolites.[8][16] Incubate the samples at 37°C for a specified period (e.g., 3 hours).[8]

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a reversed-phase SPE cartridge with methanol (B129727) followed by water.[8]

-

Load the enzyme-treated urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.[8]

-

Elute the analytes (phthalate metabolites and deuterated standards) with an organic solvent like acetonitrile (B52724) or methanol.[8]

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

MS/MS Conditions:

-

-

Quantification:

-

Quantify each metabolite by comparing its peak area to that of its corresponding deuterated internal standard.

-

References

- 1. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Biomarkers of Exposure for Di-n-pentyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-pentyl phthalate (B1215562) (DnPeP) is a phthalate ester used as a plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and testicular toxicity observed in animal studies, there is a growing interest in assessing human exposure to this compound. Biomonitoring, through the measurement of specific metabolites in biological matrices such as urine, is the most reliable method for determining an individual's internal dose of DnPeP. This technical guide provides a comprehensive overview of the current knowledge on biomarkers of exposure for DnPeP, including identified metabolites, quantitative data from animal studies, and detailed analytical methodologies.

Principal Biomarkers of Di-n-pentyl Phthalate Exposure

The primary route of human exposure to phthalates is through ingestion, inhalation, and dermal contact. Once absorbed, DnPeP is rapidly metabolized in the body. The initial step involves hydrolysis to its monoester, mono-n-pentyl phthalate (MnPP). Subsequently, MnPP undergoes further oxidative metabolism, leading to the formation of several secondary metabolites that are then excreted in the urine, primarily as glucuronide conjugates.

Based on animal studies, the following metabolites have been identified as key biomarkers of DnPeP exposure[1]:

-

Mono-n-pentyl phthalate (MnPP): The primary hydrolysis product.

-

Mono(4-hydroxypentyl) phthalate (MHPP): A major oxidative metabolite and considered the most specific and adequate biomarker for DnPeP exposure due to its unique formation from the parent compound[1].

-

Mono(4-oxopentyl) phthalate (MOPP): An oxidative metabolite.

-

Mono(4-carboxybutyl) phthalate (MCBP): An oxidative metabolite.

-

Mono(3-carboxypropyl) phthalate (MCPP): While a metabolite of DnPeP, MCPP can also be formed from other phthalates, making it a less specific biomarker[2].

-

Other minor metabolites: Including mono(2-carboxyethyl) phthalate (MCEP), mono-n-pentenyl phthalate (MPeP), and phthalic acid (PA)[1].

Data Presentation: Quantitative Levels of DnPeP Metabolites

Currently, there is a notable lack of quantitative data on DnPeP metabolites in the general human population. Large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have not routinely included specific metabolites of DnPeP in their panel of environmental chemicals[3][4][5][6]. Biomonitoring California also does not currently measure di-n-pentyl phthalate[7].

The most comprehensive quantitative data currently available is from a study conducted on Sprague-Dawley rats. The following table summarizes the median urinary concentrations of DnPeP metabolites in rats 24 hours after a single oral administration of 500 mg/kg body weight of DnPeP[1].

| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) |

| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |

| Mono-n-pentyl phthalate | MnPP | 222 |

| Mono(4-carboxybutyl) phthalate | MCBP | 168 |

| Mono(4-oxopentyl) phthalate | MOPP | 47 |

| Phthalic Acid | PA | 26 |

| Mono-n-pentenyl phthalate | MPeP | 16 |

| Mono(3-carboxypropyl) phthalate | MCPP | 9 |

| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |

Data from Silva et al. (2011)[1]

Experimental Protocols

The analysis of DnPeP metabolites in urine typically involves a multi-step process including enzymatic deconjugation, solid-phase extraction (SPE), and analysis by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Collection and Storage

-

Matrix: Spot or 24-hour urine samples are collected in polypropylene (B1209903) containers.

-

Storage: Samples should be stored at -20°C or lower until analysis to prevent degradation of the metabolites.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction

-

Enzymatic Deconjugation: Since phthalate metabolites are primarily excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety.

-

To a 1 mL urine sample, add a buffer solution (e.g., ammonium (B1175870) acetate) and a β-glucuronidase enzyme solution (from Helix pomatia or E. coli).

-

Incubate the mixture at 37°C for a specified period (e.g., 90 minutes to 2 hours) to allow for complete hydrolysis.

-

-

Solid-Phase Extraction (SPE): This step is crucial for concentrating the analytes and removing interfering matrix components.

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a series of solvents (e.g., water, methanol/water mixtures) to remove interfering substances.

-

Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis.

-

Analytical Quantification: HPLC-MS/MS

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for detecting phthalate metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific metabolite in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the complex urine matrix.

-

-

Quantification:

-

Internal Standards: Isotope-labeled internal standards for each target analyte are added to the samples before preparation to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Calibration: A calibration curve is generated using standards of known concentrations to quantify the metabolites in the unknown samples.

-

Mandatory Visualization

Metabolic Pathway of Di-n-pentyl Phthalate

Caption: Metabolic pathway of Di-n-pentyl Phthalate (DnPeP) to its primary urinary biomarkers.

Experimental Workflow for Biomarker Analysis

Caption: A typical experimental workflow for the quantification of DnPeP metabolites in urine.

Conclusion

The assessment of human exposure to Di-n-pentyl phthalate relies on the accurate measurement of its urinary metabolites. Mono(4-hydroxypentyl) phthalate (MHPP) has been identified as the most promising specific biomarker for DnPeP exposure. While robust analytical methods using HPLC-MS/MS are available for the quantification of phthalate metabolites, there is a significant data gap regarding the levels of DnPeP metabolites in the human population. The quantitative data from animal studies provide valuable insights but also highlight the need for future human biomonitoring studies to include specific metabolites of DnPeP. Such data will be crucial for understanding the extent of human exposure to this compound and for conducting comprehensive risk assessments.

References

- 1. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary Phthalate Metabolites and Alternatives and Serum Sex Steroid Hormones Among Pre- and Postmenopausal Women from NHANES, 2013-16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Temporal Trends in Phthalate Exposures: Findings from the National Health and Nutrition Examination Survey, 2001–2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

An In-depth Technical Guide to the Solubility of Methyl Nonafluorobutyl Ether (MNP) in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Nonafluorobutyl Ether is a clear, colorless, and low-odor liquid.[1] It is a hydrofluoroether (HFE) and is recognized for its favorable environmental profile, including zero ozone depletion potential.[2] Its unique properties, such as low surface tension, low viscosity, and non-flammability, make it a versatile solvent and heat-transfer fluid.[1][3] In the context of drug development, its ability to dissolve a range of compounds and its compatibility with other materials are of particular interest.[4]

Data Presentation: Solubility and Miscibility in Organic Solvents

Quantitative solubility data for Methyl Nonafluorobutyl Ether in a wide range of organic solvents is not extensively published in publicly available literature. However, studies have demonstrated its miscibility with many common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

The following table summarizes the miscibility of Methyl Nonafluorobutyl Ether (HFE-7100) with a selection of organic solvents. This information is critical for researchers when formulating solvent systems for reactions, separations, or as delivery vehicles.

| Organic Solvent | Chemical Formula | Polarity | Miscibility with Methyl Nonafluorobutyl Ether (HFE-7100) |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[5] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible[5] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible[5] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Isopropanol | C₃H₈O | Polar Protic | Miscible |

| Methanol | CH₃OH | Polar Protic | Miscible[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[5] |

| Toluene | C₇H₈ | Nonpolar | Miscible[5] |

Note: The miscibility of Methyl Nonafluorobutyl Ether with a broad range of organic solvents is a key characteristic that allows for its use in diverse applications. However, for critical applications, it is always recommended to verify miscibility under the specific conditions of temperature and pressure to be used.

Experimental Protocols: Determining Thermodynamic Solubility

For applications requiring precise knowledge of solubility limits, especially for solid compounds in Methyl Nonafluorobutyl Ether, the shake-flask method is the gold-standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Objective: To determine the saturation concentration of a solid compound in Methyl Nonafluorobutyl Ether.

Materials:

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

-

The solid compound of interest (solute)

-

Methyl Nonafluorobutyl Ether (solvent)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of Methyl Nonafluorobutyl Ether to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound's dissolution rate.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. For more effective separation, the samples can be centrifuged.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the settled solid.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.

-

Calculation: Calculate the solubility of the compound in Methyl Nonafluorobutyl Ether based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. Methyl nonafluorobutyl ether: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Applications of Methyl Nonafluorobutyl Ether_Chemicalbook [chemicalbook.com]

- 3. lsschemicals.com [lsschemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Mono-N-pentyl phthalate-3,4,5,6-D4

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of isotopic purity for Mono-N-pentyl phthalate-3,4,5,6-D4. While specific quantitative data for the isotopic purity of this deuterated standard is not consistently available in public literature, this document outlines the established analytical methodologies for its determination, presents typical purity levels for analogous deuterated compounds, and details the relevant experimental protocols. The isotopic purity of deuterated standards is a critical parameter, especially for their use as internal standards in quantitative mass spectrometry-based assays, ensuring the accuracy and reliability of analytical data.

Data Presentation: Isotopic Purity of Deuterated Standards

The isotopic enrichment of a deuterated internal standard is a key factor in the precision of quantitative analyses. An enrichment of >98% is generally recommended for most quantitative mass spectrometry applications.[1] The presence of the unlabeled analyte (M+0) within the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[1][2]

For lot-specific isotopic purity data for this compound, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier. However, for illustrative purposes, the following table summarizes representative isotopic purity data for analogous deuterated standards.

| Compound | Isotopic Enrichment | Analytical Method | Reference |

| Tamsulosin-d4 | 99.5% | LC-ESI-HR-MS | [3] |

| Oxybutynin-d5 | 98.8% | LC-ESI-HR-MS | [3] |

| Eplerenone-d3 | 99.9% | LC-ESI-HR-MS | [3] |

| Propafenone-d7 | 96.5% | LC-ESI-HR-MS | [3] |

| Benzofuranone derivative (BEN-d2) | 94.7% | LC-ESI-HR-MS | [3] |

Experimental Protocols

Accurate determination of isotopic purity relies on robust experimental protocols, from the synthesis of the deuterated compound to its analysis.

Synthesis of this compound

A common route for the synthesis of phthalate (B1215562) monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. For the deuterated analogue, deuterated phthalic anhydride would be the starting material.

Materials:

-

Phthalic-3,4,5,6-d4 anhydride

-

n-Pentanol

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Phthalic-3,4,5,6-d4 anhydride and a molar excess of n-pentanol in dichloromethane.

-

Catalysis: Add a catalytic amount of pyridine to the mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate this compound.

-

Characterization: Confirm the structure and chemical purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[4][5]

Materials:

-

This compound sample

-

Suitable solvent (e.g., acetonitrile, methanol)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound in a suitable solvent at a concentration that provides a stable and strong signal.

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full scan mass spectra in a high-resolution mode, ensuring the mass range covers the unlabeled (M+0) and all deuterated isotopologues (M+1, M+2, M+3, M+4).

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (M+4).

-

Identify the peaks corresponding to the unlabeled analyte (M+0) and other isotopologues.

-

Calculate the relative intensity of each peak.

-

The isotopic purity is calculated as the percentage of the intensity of the desired deuterated molecule (M+4) relative to the sum of the intensities of all isotopologues.

-

Visualizations

Logical Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the synthesis and subsequent determination of isotopic purity of this compound.

Caption: Workflow for Synthesis and Isotopic Purity Analysis.

Signaling Pathway for Phthalate Metabolite Analysis

While this compound itself is an analytical standard, its unlabeled counterpart is a metabolite of Di-n-pentyl phthalate (DnPP). The general metabolic pathway is relevant to its application in exposure studies.

Caption: General Metabolic Pathway of Di-n-pentyl Phthalate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Critical Path of Analyte Integrity: A Technical Guide to the Storage and Stability of Deuterated Phthalates

For Immediate Release

In the landscape of quantitative analysis, particularly within pharmaceutical research and development, the integrity of internal standards is paramount to ensuring data accuracy and reliability. This technical guide provides an in-depth overview of the optimal storage and stability conditions for deuterated phthalates, a class of compounds widely utilized as internal standards in mass spectrometry-based assays. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to mitigate analytical variability and ensure the validity of experimental outcomes.

Deuterated standards are favored in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) because their physicochemical properties closely mimic those of the target analyte.[1] This similarity allows for effective correction of variations that may occur during sample preparation and analysis.[1][2] However, the chemical and isotopic stability of these standards can be compromised by improper storage and handling.

Recommended Storage Conditions

The preservation of deuterated phthalates hinges on controlled environmental conditions. The following table summarizes the recommended storage parameters based on the physical state of the standard and the solvent used for solutions.

| Parameter | Solid Form (Neat) | In Solution |

| Temperature | -20°C or colder is recommended for long-term storage.[3] For some specific mixtures, -18°C is cited.[4] Short-term storage at 2-10°C or ≤ 4°C may be acceptable.[5][6] | -20°C or colder is generally recommended.[3] Some suppliers specify -18°C for solutions in ethyl acetate (B1210297).[4] Refrigeration at 2-10°C or ≤ 4°C is also a common recommendation.[5][6] |

| Container | Tightly sealed glass containers are preferred to prevent contamination and degradation.[7] | Glass containers are recommended.[7] Opened containers must be carefully resealed and stored upright to prevent leakage.[5] |

| Atmosphere | Storage in a desiccator helps to protect against moisture, which can be a source of protons leading to back-exchange.[3] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3] | For solutions, especially in hygroscopic solvents, minimizing headspace and ensuring a tight seal is critical to prevent absorption of atmospheric moisture.[8] |

| Light Exposure | Protection from light is a general best practice to prevent potential photodegradation.[9] Amber vials or other light-protecting containers should be used.[9] | Protect from direct sunlight and heat.[5] |

Stability Considerations and Degradation Pathways

Phthalate (B1215562) esters, including their deuterated analogues, can be susceptible to several degradation pathways. Understanding these pathways is essential for designing stability studies and interpreting analytical results. The primary degradation mechanisms include hydrolysis, photolysis, and biodegradation.[10]

-

Hydrolysis: This process involves the cleavage of the ester bond to form the corresponding monoester and, subsequently, phthalic acid.[10] The rate of hydrolysis is influenced by pH and temperature, with conditions at lower landfill layers (high temperatures and pressures, wide pH fluctuations) being suitable for this transformation.[10]

-

Photolysis: Exposure to ultraviolet (UV) radiation can lead to the degradation of phthalates.[11][12] The rate of photolysis can be influenced by the specific phthalate ester and the presence of photosensitizers.[11]

-

Biodegradation: Microbial activity can lead to the breakdown of phthalates, typically initiated by the hydrolysis of diesters to monoesters and then to phthalic acid.[10][13] While this is a major degradation pathway in the environment, its relevance in a controlled laboratory setting with pure standards should be minimal if aseptic techniques are followed.

A study on the degradation of deuterated di(2-ethylhexyl)phthalate (d-DEHP) in floor dust indicated that both abiotic and biotic processes contributed to its loss at high relative humidity.[14] Abiotic processes led to a significant decrease in d-DEHP after one and three weeks.[14][15]